molecular formula C22H28FN3O4 B2564823 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 1049439-84-0

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2564823
CAS No.: 1049439-84-0
M. Wt: 417.481
InChI Key: MTLWKKZCIBAKBV-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a trimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable base such as potassium carbonate.

    Attachment of the Ethyl Linker: The intermediate is then reacted with 2-bromoethylamine hydrobromide in the presence of a base like sodium hydride.

    Coupling with Trimethoxybenzamide: The final step involves the coupling of the ethyl-linked piperazine intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4/c1-28-19-14-16(15-20(29-2)21(19)30-3)22(27)24-8-9-25-10-12-26(13-11-25)18-6-4-17(23)5-7-18/h4-7,14-15H,8-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLWKKZCIBAKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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